1,2,5-Pentanetriol

Description

The exact mass of the compound Pentane-1,2,5-triol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44963. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

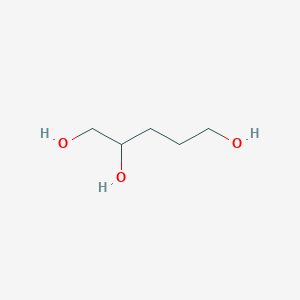

Structure

3D Structure

Properties

IUPAC Name |

pentane-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYWASEBDOLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030714 | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14697-46-2 | |

| Record name | (±)-1,2,5-Pentanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,2,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,2,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5-Pentanetriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2,5-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1,2,5-Pentanetriol. The information is curated for professionals in research and development, with a focus on data clarity and practical application.

Core Chemical Identity and Structure

This compound is a polyol, a type of organic compound containing multiple hydroxyl functional groups. Its structure consists of a five-carbon pentane backbone with hydroxyl groups located at the first, second, and fifth positions. This arrangement of functional groups imparts specific chemical characteristics to the molecule, influencing its polarity, solubility, and reactivity.

The IUPAC name for this compound is pentane-1,2,5-triol. Its chemical structure is represented by the SMILES notation OCCCC(O)CO.[1][2]

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C5H12O3 | [1][2][3] |

| Molecular Weight | 120.15 g/mol | [1][2][3] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [4][5] |

| Boiling Point | 195 °C (at 15 mmHg) | |

| Melting Point | Not available | [6] |

| Density/Specific Gravity | 1.14 (20/20) | |

| IUPAC Name | pentane-1,2,5-triol | [1] |

| SMILES | OCCCC(O)CO | [1][2] |

| InChI Key | WEAYWASEBDOLRG-UHFFFAOYSA-N | [1] |

| CAS Number | 14697-46-2 | [1] |

Experimental Considerations

While this compound is utilized as a modifier in the preparation of polyoxymethylene to enhance impact resistance and is available as an analytical reagent, detailed experimental protocols for its synthesis, purification, and analysis are not extensively documented in publicly available literature. Researchers planning to work with this compound may need to adapt general methods for polyol synthesis and analysis. Standard analytical techniques such as Gas Chromatography (GC), for which purity standards of >97.0% are reported, would be appropriate for its characterization.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activities or any associated signaling pathways of this compound. Its structural similarity to other polyols, such as glycerol, may suggest potential roles as a humectant or a precursor in certain metabolic pathways, but this remains speculative without direct experimental evidence. Professionals in drug development should consider this lack of data when evaluating its potential applications.

Applications and Further Research

The primary documented application of this compound is in polymer chemistry as a modifier. Its trifunctional nature, with two primary and one secondary hydroxyl group, makes it a potential cross-linking agent or a monomer in the synthesis of polyesters and polyurethanes.

For researchers and scientists, the current gaps in the literature present opportunities for further investigation. Key areas for future research include:

-

Elucidation of a scalable and efficient synthesis protocol.

-

Detailed characterization of its physicochemical properties, including its melting point and solubility in various solvents.

-

Exploration of its potential biological activities and toxicological profile.

-

Investigation into its applications in drug formulation and as a building block for novel chemical entities.

References

- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. pentane-1,3,5-triol | 4328-94-3 [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 14697-46-2 [amp.chemicalbook.com]

- 5. CAS NO. 14697-46-2 | this compound | C5H12O3 [localpharmaguide.com]

- 6. This compound | 14697-46-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1,2,5-Pentanetriol from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,5-pentanetriol, a valuable bio-based C5 alcohol, from furfuryl alcohol. The primary and most well-established method involves a multi-step process initiated by the Achmatowicz rearrangement. This document details the reaction pathways, experimental protocols, and quantitative data associated with this synthesis, offering a valuable resource for researchers in biorenewable chemicals and drug development.

Core Synthesis Pathway: The Achmatowicz Rearrangement Route

The principal route for the synthesis of this compound from furfuryl alcohol circumvents the challenges of direct hydrogenolysis of the furan ring by first employing an Achmatowicz rearrangement. This reaction transforms furfuryl alcohol into a highly functionalized pyranone intermediate, which is then subsequently hydrogenated and reduced to yield the target triol. This strategic approach allows for high yields and selectivity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates from furfuryl alcohol.

Table 1: Achmatowicz Rearrangement of Furfuryl Alcohol

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | 6-Hydroxy-2H-pyran-3(6H)-one Yield (%) | Reference |

| Titanium Silicalite-1 (TS-1) | H₂O₂ (37%) | Acetonitrile | 40 | 5 | >95 | ~94 | [2] |

| VO(acac)₂ | t-BuOOH | Not Specified | Not Specified | Not Specified | Not Specified | High | [4] |

| Ru(bpy)₃Cl₂·6H₂O (photocatalyst) | Na₂S₂O₈ | H₂O/DMSO/MeCN | 28-34 | 0.17 (flow) | >95 | 82 | [3] |

Table 2: Hydrogenation and Reduction of 6-Hydroxy-2H-pyran-3(6H)-one to this compound

| Hydrogenation Catalyst | Reduction Agent | Solvent | Hydrogen Pressure (bar) | Temperature (°C) | Overall Yield (%) | Reference |

| Pd/C | NaBH₄ | EtOH/EtOAc | 15 | Not Specified | Not Specified | [1][3] |

| Ru/C | - | Not Specified | Not Specified | Not Specified | 92 (flow) | [1] |

| 10Ni1Pt/KIT-6 | - | Gas Phase | Atmospheric | Not Specified | ~100 | [1] |

Detailed Experimental Protocols

1. Catalyst Preparation: Titanium Silicalite-1 (TS-1)

This protocol is based on the hydrothermal synthesis method.[2][5][6]

-

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Tetrabutyl titanate (TBOT)

-

Tetrapropylammonium bromide (TPABr)

-

Ethanolamine (EOA)

-

Deionized water

-

Isopropanol

-

-

Procedure:

-

Prepare "Solution A" by mixing ethanolamine and TPABr with deionized water, followed by the addition of fumed silica under stirring.

-

Prepare "Solution B" by dissolving tetrabutyl titanate in isopropanol.

-

Under vigorous stirring, add Solution B dropwise to Solution A to form "Solution C". The molar composition of the final sol should be approximately: 1.0 TEOS : 0.02 TBOT : 0.45 TPAOH : 19.2 H₂O.[5]

-

Transfer the resulting gel into a stainless-steel autoclave with a Teflon liner.

-

Heat the autoclave at a specified temperature (e.g., 175 °C) for a designated period (e.g., 24-48 hours) to allow for crystallization.

-

After cooling, recover the solid product by filtration, wash thoroughly with deionized water, and dry overnight at approximately 100-110 °C.

-

Calcine the dried powder in air at a high temperature (e.g., 550 °C) for several hours to remove the organic template (TPA+).

-

2. Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one (Achmatowicz Intermediate)

This protocol is adapted from a reported procedure.[2]

-

Materials:

-

Furfuryl alcohol

-

Titanium Silicalite-1 (TS-1) catalyst

-

Hydrogen peroxide (37% aqueous solution)

-

Acetonitrile

-

-

Procedure:

-

In a round-bottom flask, dissolve furfuryl alcohol (e.g., 20 g) in acetonitrile (e.g., 200 mL).

-

Add the TS-1 catalyst (e.g., 2 g) to the solution.

-

While stirring, add hydrogen peroxide (37%, e.g., 30 mL) to the mixture.

-

Heat the reaction mixture to 40 °C and maintain this temperature for 5 hours.

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxy-2H-pyran-3(6H)-one. The product can be purified further by column chromatography on silica gel if necessary.

-

3. Synthesis of this compound via Hydrogenation and Reduction

This section describes two alternative final steps: a two-step hydrogenation/reduction and a one-step catalytic hydrogenation under flow conditions.

3.1. Two-Step Batch Hydrogenation and Reduction [1][3]

-

Materials:

-

6-Hydroxy-2H-pyran-3(6H)-one

-

Palladium on carbon (Pd/C, e.g., 5-10 wt%)

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Hydrogenation: Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one in a solvent mixture such as ethanol/ethyl acetate. Add the Pd/C catalyst.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

-

Filter off the catalyst and remove the solvent under reduced pressure.

-

Reduction: Dissolve the resulting intermediate in ethanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with a weak acid (e.g., dilute HCl) and then neutralize.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

3.2. One-Step Continuous Flow Hydrogenation [1]

-

Materials:

-

6-Hydroxy-2H-pyran-3(6H)-one

-

Ruthenium on carbon (Ru/C) catalyst

-

Suitable solvent (e.g., ethanol)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Set up a continuous flow reactor system with a packed-bed catalyst column containing the Ru/C catalyst. A schematic of a typical flow chemistry setup is provided in Figure 2.

-

Prepare a solution of 6-hydroxy-2H-pyran-3(6H)-one in the chosen solvent.

-

Pump the reactant solution and hydrogen gas concurrently through the heated catalyst bed.

-

Optimize the flow rate, temperature, and pressure to achieve maximum conversion and selectivity to this compound.

-

Collect the product stream at the reactor outlet.

-

The solvent can be removed under reduced pressure to isolate the this compound product.

-

Proposed Alternative Synthesis Pathway

While the Achmatowicz rearrangement is the most documented route, an alternative pathway to this compound can be proposed based on the extensive research into the hydrogenolysis of furfuryl alcohol to diols. This hypothetical route would involve a selective partial hydrogenation of the furan ring, followed by dihydroxylation of the remaining double bond and subsequent ring opening.

This proposed pathway is speculative and would require significant research and development to establish its feasibility and optimize reaction conditions. The key challenges would be achieving selective partial hydrogenation of the furan ring without complete saturation or premature ring opening, and then controlling the final reductive ring-opening to yield the desired triol.

This technical guide provides a solid foundation for the synthesis of this compound from furfuryl alcohol. The detailed protocols for the established Achmatowicz route offer a clear path for laboratory-scale synthesis, while the proposed alternative pathway may inspire further research into novel and efficient production methods for this valuable bio-based chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one|CAS 41728-14-7 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Spectroscopic Analysis of 1,2,5-Pentanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2,5-Pentanetriol (CAS: 14697-46-2), a triol of interest in various chemical and pharmaceutical applications. Due to the limited availability of published spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and MS for analogous polyol structures. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.7 | Multiplet | 3H | H-1, H-2 |

| ~1.4 - 1.7 | Multiplet | 4H | H-3, H-4 |

| ~3.6 - 3.8 | Triplet | 2H | H-5 |

| Variable (Broad) | Singlet | 3H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~65 - 75 | C-1, C-2 |

| ~30 - 40 | C-3, C-4 |

| ~60 - 70 | C-5 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 2950 - 2850 | Strong | C-H Stretch | Alkane (C-H) |

| 1470 - 1430 | Medium | C-H Bend | Alkane (CH₂) |

| 1260 - 1000 | Strong | C-O Stretch | Alcohol (C-O) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 120 | Molecular Ion [M]⁺ (low abundance) |

| 102 | [M - H₂O]⁺ |

| 84 | [M - 2H₂O]⁺ |

| 61 | [CH(OH)CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal (0 ppm for ¹H) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the hydroxyl and alkyl groups.

Methodology:

-

Sample Preparation:

-

For a neat liquid sample, place a small drop of this compound directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer, preferably equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or salt plates.

-

Place the sample on the crystal or between the plates and record the sample spectrum.

-

The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

-

An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to support its structural elucidation.

Methodology:

-

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the GC, where the compound will be separated from the solvent and any impurities.

-

The compound will then enter the mass spectrometer's ion source.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

-

Instrumentation:

-

A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Mass Analysis:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., water, alkyl fragments) and key fragment ions that provide structural information.

-

An In-depth Technical Guide to the Physical Properties of 1,2,5-Pentanetriol

This guide provides a detailed overview of the key physical properties of 1,2,5-Pentanetriol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, offering precise data, methodologies for its determination, and a conceptual framework for understanding these properties.

Core Physical Properties

This compound is a triol, a type of alcohol containing three hydroxyl groups. Its molecular structure significantly influences its physical characteristics, such as its high boiling point and density, which are primarily due to intermolecular hydrogen bonding.

Quantitative Data

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction engineering, process design, and formulation development.

| Physical Property | Value | Conditions |

| Boiling Point | 195 °C | at 15 mmHg |

| Specific Gravity | 1.14 | at 20/20 °C |

Experimental Protocols

The accurate determination of boiling point and density is fundamental to chemical characterization. Standardized methodologies ensure reproducibility and comparability of data.

3.1. Determination of Boiling Point

For high-boiling liquids like this compound, standard methods such as ASTM D1120, "Standard Test Method for Boiling Point of Engine Coolants," can be adapted.[1][2][3][4] This method involves heating the liquid under controlled conditions and measuring the temperature at which the liquid and vapor phases are in equilibrium.

Protocol Outline:

-

A sample of the liquid is placed in a flask with boiling chips.

-

A condenser is attached to the flask to prevent the loss of vapor.

-

The apparatus is heated, and the temperature is monitored with a calibrated thermometer.

-

The boiling point is recorded as the temperature at which a steady reflux of vapor and condensate is observed.

For small sample volumes, a micro-boiling point determination using a Thiele tube is a suitable alternative.

3.2. Determination of Density

The density of liquids can be determined using several methods, as outlined in OECD Guideline 109.[5][6][7][8][9] For a viscous liquid like a polyol, the pycnometer and the hydrostatic balance (a buoyancy method) are appropriate.[5][6]

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask of a known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid, and its mass is measured again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Gravimetric Buoyancy Method (Archimedes' Principle):

-

A reference body of a known volume (a glass sinker) is weighed in air.

-

The same body is then weighed while submerged in the sample liquid.

-

The density of the liquid is determined from the apparent loss in weight of the reference body and its known volume.[10]

Visualizations

4.1. Molecular Structure and Physical Properties Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.

4.2. Experimental Workflow for Physical Property Determination

The generalized workflow for the experimental determination of boiling point and density is depicted below.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. store.astm.org [store.astm.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Enantiomers of 1,2,5-Pentanetriol: (S)- and (R)-1,2,5-Pentanetriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available chemical principles and data for analogous compounds. Extensive literature searches did not yield specific experimental data for the enantioselective synthesis, chiral separation, specific rotation, or biological activities of (S)-1,2,5-Pentanetriol and (R)-1,2,5-Pentanetriol. The experimental protocols and potential applications described herein are therefore based on established methodologies for chiral compounds and should be adapted and validated experimentally for the specific molecules of interest.

Introduction

1,2,5-Pentanetriol is a five-carbon triol with a chiral center at the C-2 position, existing as two enantiomers: (S)-1,2,5-Pentanetriol and (R)-1,2,5-Pentanetriol. As with many chiral molecules in the pharmaceutical and life sciences, the stereochemistry of this compound is expected to play a critical role in its biological activity and pharmacological properties. The differential interaction of each enantiomer with chiral biological targets such as enzymes and receptors necessitates the study of the individual stereoisomers. This guide provides a technical overview of the properties, potential synthetic and analytical methodologies, and prospective biological significance of these enantiomers.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and its Enantiomers

| Property | Racemic this compound | (S)-1,2,5-Pentanetriol (Computed) | (R)-1,2,5-Pentanetriol (Predicted) |

| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol |

| CAS Number | 14697-46-2 | 19131-21-6 | Not available |

| Appearance | Colorless to light yellow liquid | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

| Specific Rotation ([α]D) | 0° (racemic mixture) | Not available | Not available (expected to be equal in magnitude and opposite in sign to the (S)-enantiomer) |

| Topological Polar Surface Area | 60.7 Ų | 60.7 Ų | 60.7 Ų |

| Hydrogen Bond Donor Count | 3 | 3 | 3 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |

| Rotatable Bond Count | 4 | 4 | 4 |

Data for the racemic and (S)-enantiomer are sourced from general chemical databases. Properties for the (R)-enantiomer are predicted based on the properties of the (S)-enantiomer.

Methodologies for Synthesis and Chiral Separation

The preparation of enantiomerically pure (S)- and (R)-1,2,5-Pentanetriol is crucial for the evaluation of their individual properties and biological activities. In the absence of specific literature protocols, this section outlines established methodologies that can be applied.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Two common strategies are the use of a chiral pool starting material or asymmetric catalysis.

This approach utilizes readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of this compound enantiomers, suitable chiral precursors would be compounds like (S)- or (R)-malic acid.

Experimental Protocol: Hypothetical Synthesis from Malic Acid

-

Reduction of Carboxylic Acids: The dicarboxylic acid groups of (S)- or (R)-malic acid can be selectively reduced to primary alcohols. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperatures, followed by a careful aqueous workup. This would yield the corresponding chiral 1,2,4-butanetriol.

-

Chain Extension: The primary alcohol at the C-4 position can be converted to a leaving group (e.g., a tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

-

Nucleophilic Substitution: The resulting sulfonate can then undergo nucleophilic substitution with a one-carbon nucleophile, such as cyanide (e.g., NaCN in DMSO).

-

Hydrolysis and Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, followed by reduction to the primary alcohol to yield the final this compound enantiomer.

Caption: Hypothetical chiral pool synthesis of this compound enantiomers.

Asymmetric catalysis involves the use of a chiral catalyst to stereoselectively transform a prochiral substrate. The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of epoxy alcohols, which can be further elaborated.

Experimental Protocol: Synthesis via Sharpless Asymmetric Epoxidation

-

Starting Material: A suitable starting material would be a homoallylic alcohol, such as 4-penten-1-ol.

-

Asymmetric Epoxidation: The double bond of 4-penten-1-ol can be epoxidized using the Sharpless epoxidation conditions: titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand ((+)-DET for one enantiomer of the epoxide and (-)-DET for the other).

-

Regioselective Epoxide Opening: The resulting chiral epoxide can be opened regioselectively at the less substituted carbon (C-5) with a nucleophile, such as hydroxide, to yield the desired this compound enantiomer.

The Biological Activity of Pentanetriol Derivatives: A Field of Unexplored Potential

Despite a comprehensive search of scientific literature, a detailed in-depth technical guide on the biological activity of pentanetriol derivatives cannot be compiled at this time due to a notable scarcity of specific research on this topic. Researchers, scientists, and drug development professionals should be aware that this class of compounds represents a largely unexplored area within medicinal chemistry.

Our investigation into the biological activities of derivatives of pentanetriol isomers, including 1,2,5-pentanetriol and 1,3,5-pentanetriol, did not yield sufficient quantitative data, experimental protocols, or established signaling pathways to construct the requested in-depth guide. The search for publicly available data consistently led to information on structurally distinct molecules, such as pentacyclic triterpenoids and other complex natural products, where the term "penta" was a misdirecting keyword.

This report will summarize the current landscape based on the limited available information and highlight the potential for future research in this area.

Current State of Research

The current body of scientific literature accessible through broad searches lacks specific studies focused on the pharmacological effects of simple pentanetriol derivatives. While numerous chemical suppliers list various isomers of pentanetriol, this information is primarily for chemical synthesis purposes and does not include data on biological activity.

The scientific community has extensively studied other polyols and their derivatives, revealing a wide range of biological activities. For instance, derivatives of glycerol, a simpler triol, are fundamental components of lipids and play crucial roles in cellular signaling and metabolism. It is conceivable that pentanetriol derivatives, with their longer carbon backbone and multiple hydroxyl groups available for modification, could exhibit novel biological properties.

Potential Areas for Future Investigation

Given the lack of existing research, the field is open for pioneering studies. The following are potential avenues for exploration:

-

Antimicrobial Activity: The structural similarity of pentanetriol to components of bacterial cell walls or metabolic intermediates could be exploited. Derivatives could be synthesized to act as competitive inhibitors of essential bacterial enzymes.

-

Antiviral Agents: The multiple hydroxyl groups could serve as scaffolds for designing molecules that interfere with viral entry or replication, potentially mimicking aspects of sialic acid or other cell surface receptors.

-

Enzyme Inhibition: Ester or ether derivatives of pentanetriol could be designed to target the active sites of various enzymes, such as proteases or kinases, which are implicated in a wide range of diseases.

-

Drug Delivery and Formulation: The physical properties of pentanetriol suggest its derivatives could be explored as excipients, solubility enhancers, or components of drug delivery systems.

Hypothetical Experimental Workflow

For researchers interested in exploring this field, a logical experimental workflow could be conceptualized. This would typically involve the synthesis of a library of pentanetriol derivatives, followed by a cascade of biological screening assays.

An In-depth Technical Guide to the Achmatowicz Rearrangement for Pentanetriol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Achmatowicz rearrangement as a core reaction in the synthesis of pentane-1,2,5-triol, a valuable bio-based platform chemical. The synthesis originates from furfuryl alcohol, a readily available derivative of lignocellulosic biomass. This approach is highlighted by its efficiency and scalability, offering a sustainable alternative to petrochemical-based processes.

Executive Summary

The synthesis of pentane-1,2,5-triol from furfuryl alcohol is a two-step process initiated by the Achmatowicz rearrangement. This key transformation converts the furan ring of furfuryl alcohol into a dihydropyranone intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one. Subsequent hydrogenation and reduction of this intermediate yields the target pentanetriol. This synthetic route is notable for its high yields and the use of readily available catalysts, positioning it as a significant pathway in biorefinery and sustainable chemistry. Recent advancements have demonstrated excellent yields under both batch and continuous flow conditions, as well as in gas-phase hydrogenations.

Core Synthesis Pathway

The overall transformation can be visualized as a two-step sequence. The first step is the oxidative ring expansion of furfuryl alcohol, and the second is the reduction of the resulting intermediate to the desired triol.

Caption: Overall synthetic pathway for pentane-1,2,5-triol.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of pentane-1,2,5-triol.

Table 1: Achmatowicz Rearrangement of Furfuryl Alcohol

| Catalyst | Oxidant | Solvent | Temp. (°C) | Conversion (%) | Reference |

| Titanium Silicalite (TS-1) | 30% H₂O₂ | Acetonitrile | 40 | 94 | [1] |

Table 2: Hydrogenation and Reduction of Achmatowicz Intermediate

| Catalyst | Reductant | Method | Conversion (%) | Overall Yield (%) from Furfuryl Alcohol | Reference |

| Pd/C | H₂ and NaBH₄ | Batch | 97 | - | [1] |

| Ru/C | H₂ | Flow | - | up to 92 | [2][3] |

| 10Ni1Pt/KIT-6 | H₂ | Gas-Phase | up to 100 | - | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pentane-1,2,5-triol via the Achmatowicz rearrangement.

Step 1: Synthesis of 6-hydroxy-(2H)-pyran-3(6H)-one (Achmatowicz Intermediate)

This protocol is based on the titanium silicalite catalyzed oxidation of furfuryl alcohol.[1]

Materials:

-

Furfuryl alcohol

-

Titanium silicalite (TS-1) catalyst

-

30% Hydrogen peroxide (H₂O₂)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfuryl alcohol in acetonitrile.

-

Add the titanium silicalite (TS-1) catalyst to the solution.

-

While stirring, slowly add 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture to 40°C.

-

Maintain the temperature and stirring for the time required to achieve high conversion (monitoring by TLC or GC is recommended). A 94% conversion has been reported.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude 6-hydroxy-(2H)-pyran-3(6H)-one.

-

The crude product can be purified by column chromatography on silica gel, or in some cases, used directly in the next step.

Step 2: Synthesis of Pentane-1,2,5-triol

This protocol describes a batch hydrogenation and reduction of the Achmatowicz intermediate.[1]

Materials:

-

6-hydroxy-(2H)-pyran-3(6H)-one

-

Palladium on carbon (Pd/C, 5 or 10 wt%)

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Standard laboratory glassware for work-up

Procedure:

-

Dissolve the 6-hydroxy-(2H)-pyran-3(6H)-one in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture. The hydrogenation is typically carried out at room temperature.

-

After the hydrogenation is complete (cessation of hydrogen uptake), the reaction is carefully depressurized and purged with an inert gas.

-

To the resulting mixture, cool it in an ice bath and add sodium borohydride (NaBH₄) portion-wise to reduce the remaining carbonyl group.

-

Stir the reaction at room temperature until the reduction is complete (monitor by TLC). A 97% conversion has been reported for this combined hydrogenation and reduction step.[1]

-

Carefully quench the reaction with a few drops of acetic acid or by the slow addition of water.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure pentane-1,2,5-triol.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of pentane-1,2,5-triol.

Caption: Experimental workflow for pentanetriol synthesis.

Applications in Drug Development and Biorefinery

Pentane-1,2,5-triol is a versatile C5 alcohol that serves as a building block for various materials and chemicals.[2] Its applications extend to the production of polyurethanes, polyesters, and polyethers.[5] In the context of drug development, the polyol structure of pentanetriol can be a precursor for the synthesis of more complex molecules, including analogs of natural products and novel pharmaceutical scaffolds. The use of a bio-based feedstock like furfuryl alcohol enhances the green credentials of synthetic processes that incorporate this triol. The efficient synthesis via the Achmatowicz rearrangement paves the way for its broader application in both industrial and pharmaceutical chemistry.

References

- 1. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biorenewable Pathways to 1,2,5-Pentanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has spurred significant research into biorenewable feedstocks for valuable platform chemicals. 1,2,5-Pentanetriol, a versatile C5 polyol, holds promise as a building block for polymers, a precursor for pharmaceuticals, and a component in various industrial applications. This technical guide provides an in-depth exploration of the primary biorenewable route for its synthesis: the chemical-catalytic conversion of furfuryl alcohol. Additionally, it will touch upon potential biosynthetic strategies, drawing parallels from the metabolic engineering of related polyols.

Chemical Synthesis from Furfuryl Alcohol: The Achmatowicz Rearrangement Route

The most established biorenewable pathway to this compound originates from furfuryl alcohol, which is readily derived from the hemicellulose fraction of lignocellulosic biomass. The core of this synthetic strategy involves the Achmatowicz rearrangement, an oxidative ring expansion of a furan ring to a dihydropyran, followed by reduction steps.[1]

A scalable synthesis of this compound from furfuryl alcohol has been developed, achieving high yields under flow conditions using readily available catalysts.[1] This method circumvents issues related to the low reactivity of furfural and furfuryl alcohol in direct hydrogenolysis to triols.[1]

Experimental Protocols

Step 1: Achmatowicz Rearrangement of Furfuryl Alcohol to 6-hydroxy-(2H)-pyran-3(6H)-one

The initial step is the oxidation of furfuryl alcohol to form the key intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one. Various oxidizing agents have been employed for this transformation.

-

Method A: Bromine in Methanol In the original procedure described by Osman Achmatowicz Jr., furfuryl alcohol is reacted with bromine in methanol to yield 2,5-dimethoxy-2,5-dihydrofuran. This intermediate is then rearranged to the dihydropyranone using dilute sulfuric acid.[2]

-

Method B: N-Bromosuccinimide (NBS) A common laboratory-scale procedure involves the use of N-bromosuccinimide (NBS) in a buffered aqueous solution of tetrahydrofuran (THF).[1]

-

Protocol: To a solution of furfuryl alcohol in a 4:1 mixture of THF and water, N-bromosuccinimide is added in portions at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography.

-

-

Method C: meta-Chloroperoxybenzoic acid (m-CPBA) For certain substituted furfuryl alcohols, m-CPBA has been used as the oxidant. For instance, 2-chloro-1-(furan-2-yl) ethanol was successfully oxidized to 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in a 70% yield.[3][4]

-

Protocol: 2-chloro-1-(furan-2-yl) ethanol is dissolved in a suitable solvent, and m-CPBA is added. The reaction is monitored, and upon completion, the product is isolated and purified.[4]

-

-

Method D: Visible-Light-Mediated Flow Protocol A greener approach utilizing a visible-light-mediated flow protocol has been developed.[5]

-

Protocol: A solution of the furfuryl alcohol, a photocatalyst (e.g., Ru(bpy)₃Cl₂·6H₂O), and an oxidant (e.g., K₂S₂O₈) in a solvent system (e.g., acetonitrile/DMSO/water) is passed through a photo-flow reactor under solar or LED irradiation. This method allows for rapid reaction times (e.g., 10 minutes) and high yields (e.g., 82%).[5]

-

Step 2: Reduction of 6-hydroxy-(2H)-pyran-3(6H)-one to this compound

The dihydropyranone intermediate is then reduced to this compound. This is typically a two-step process involving the reduction of the ketone and the double bond, and the opening of the hemiacetal.

-

Protocol: Hydrogenation and Sodium Borohydride Reduction A highly efficient method involves a combination of catalytic hydrogenation and chemical reduction.[6]

-

Hydrogenation: The 6-hydroxy-(2H)-pyran-3(6H)-one intermediate is subjected to catalytic hydrogenation. A gas-phase hydrogenation using monocomponent or bicomponent Ni and/or Pt modified mesoporous silica catalysts has been shown to be highly efficient, achieving up to 100% conversion and 100% selectivity.[3][5][6]

-

Sodium Borohydride Reduction: Following hydrogenation, the resulting intermediate is reduced with sodium borohydride (NaBH₄) to yield this compound.

-

Quantitative Data

The yield and selectivity of this compound are highly dependent on the chosen catalysts and reaction conditions. While much of the literature focuses on the production of pentanediols, some data is available for the triol.

| Feedstock | Key Reaction Steps | Catalyst/Reagents | Conditions | Conversion (%) | Yield/Selectivity of this compound (%) | Reference(s) |

| Furfuryl Alcohol | Achmatowicz Rearrangement & Reduction | Flow reactor with various catalysts | Flow conditions | - | Up to 92% Yield | [1] |

| 6-hydroxy-(2H)-pyran-3(6H)-one | Gas-phase Hydrogenation | Ni/Pt modified mesoporous silica | Atmospheric pressure | Up to 100% | 100% Selectivity | [3][5][6] |

| Furfural | De/hydration-hydrogenation | RANEY® Ni with glacial acetic acid | - | - | ~50% (as a mixture of 1,2,5- and 1,4,5-pentanetriol) | [7] |

Potential Biosynthetic Pathways: A Look into Metabolic Engineering

While no natural metabolic pathway for the direct biosynthesis of this compound has been identified, advances in metabolic engineering offer promising avenues for its de novo production in microbial hosts like Escherichia coli. The strategies employed for the successful biosynthesis of related polyols, such as 1,2,4-butanetriol and 1,5-pentanediol, can serve as a blueprint.

Lessons from 1,2,4-Butanetriol and 1,5-Pentanediol Production

-

1,2,4-Butanetriol from Xylose: Engineered E. coli strains have been developed to produce 1,2,4-butanetriol from xylose, a major component of lignocellulosic biomass.[8][9][10] This was achieved by co-expressing a xylose dehydrogenase, a xylonolactonase, a xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase.[8][9] Further engineering to eliminate competing pathways and enhance cofactor (NADPH) supply led to significant improvements in titer and yield.[8][9]

-

1,5-Pentanediol from Glucose: A cadaverine-derived pathway has been engineered in E. coli for the high-level production of 1,5-pentanediol from glucose.[11] This pathway involves the conversion of cadaverine to 1,5-pentanediol via 5-hydroxyvalerate.[11] Another engineered pathway in Corynebacterium glutamicum utilizes an L-lysine-derived route.[12]

A Hypothetical Pathway to this compound

A plausible biosynthetic route to this compound could start from a C5 sugar like xylose or arabinose. This would likely involve a series of enzymatic reactions analogous to those engineered for 1,2,4-butanetriol production, but with enzymes specific for a five-carbon backbone. The key steps would likely include:

-

Oxidation of the C5 sugar to an aldonic acid.

-

Dehydration to form a 2-keto-3-deoxy-pentonic acid.

-

Decarboxylation to yield a 4-hydroxy-aldehyde.

-

A series of reductions to form the triol.

Identifying and optimizing the necessary enzymes for each of these steps would be a critical area of research.

Visualizing the Pathways

To better understand the relationships between the different stages of production, the following diagrams illustrate the key chemical and potential biological pathways.

Conclusion

The production of this compound from biorenewable sources is a rapidly advancing field. The chemical-catalytic conversion of furfuryl alcohol via the Achmatowicz rearrangement presents a viable and scalable route. While direct biosynthetic pathways are yet to be fully elucidated, the success in engineering microbes for the production of similar polyols provides a strong foundation for future research in this area. Continued innovation in both catalysis and metabolic engineering will be crucial in realizing the full potential of this compound as a key bio-based platform chemical.

References

- 1. Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Achmatowicz rearrangement enables hydrogenolysis-free gas-phase synthesis of pentane-1,2,5-triol from furfuryl alcohol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 6. researchgate.net [researchgate.net]

- 7. Rational design for the fabrication of bulk Ni3Sn2 alloy catalysts for the synthesis of 1,4-pentanediol from biomass-derived furfural without acidic co-catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient production of 1,2,4-butanetriol from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved 1, 2, 4-butanetriol production from an engineered Escherichia coli by co-expression of different chaperone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of Escherichia coli for high production of 1,5-pentanediol via a cadaverine-derived pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Thermochemical Landscape of C5 Triols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C5 triols, a group of pentane molecules functionalized with three hydroxyl groups, represent a class of compounds with potential applications in various fields, including as pharmaceutical intermediates and specialty chemicals. A thorough understanding of their thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for process design, safety analysis, and predicting their behavior in chemical reactions. However, a comprehensive review of the existing literature reveals a notable scarcity of direct experimental data for these compounds.

This technical guide addresses this knowledge gap by providing a detailed overview of the established experimental and computational methodologies that can be employed to determine the thermochemical properties of C5 triols. This document serves as a roadmap for researchers to generate reliable data for various pentanetriol isomers.

Data Presentation: Estimated Thermochemical Properties

Due to the lack of extensive experimental data, this section presents estimated thermochemical properties for 1,3,5-Pentanetriol, a representative C5 triol isomer. These values have been calculated using established group contribution methods and serve as a preliminary reference. It is crucial to note that these are predicted values and should be confirmed by experimental measurement or high-level computational studies.

Table 1: Estimated Thermochemical Properties of 1,3,5-Pentanetriol

| Property | Symbol | Value | Unit | Method | Source |

| Enthalpy of Formation (gas) | ΔfH°gas | -608.50 | kJ/mol | Joback | [1] |

| Gibbs Free Energy of Formation | ΔfG° | -421.68 | kJ/mol | Joback | [1] |

| Enthalpy of Vaporization | ΔvapH° | 76.37 | kJ/mol | Joback | [1] |

| Enthalpy of Fusion | ΔfusH° | 17.45 | kJ/mol | Joback | [1] |

| Boiling Point | Tboil | 589.90 | K | Joback | [1] |

| Melting Point | Tfus | 313.57 | K | Joback | [1] |

Table 2: Comparative Thermochemical Data for C5 Triol Isomers (Placeholder)

This table is intended to be populated with experimental or high-level computational data as it becomes available.

| Isomer | Formula | Enthalpy of Formation (kJ/mol) | Standard Entropy (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| 1,2,3-Pentanetriol | C₅H₁₂O₃ | - | - | - |

| 1,2,4-Pentanetriol | C₅H₁₂O₃ | - | - | - |

| 1,2,5-Pentanetriol | C₅H₁₂O₃ | - | - | - |

| 1,3,5-Pentanetriol | C₅H₁₂O₃ | -608.50 (est.) | - | - |

| 2,3,4-Pentanetriol | C₅H₁₂O₃ | - | - | - |

Experimental Protocols for Thermochemical Characterization

Several well-established experimental techniques can be applied to determine the thermochemical properties of C5 triols. These methods, commonly used for polyols and other organic compounds, provide direct measurements of key thermodynamic parameters.[2][3]

Combustion Calorimetry

Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[4][5] The technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured by the temperature rise of the surrounding water bath.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.5 g) of the C5 triol is placed in a crucible within the combustion bomb. A fuse wire is connected to an ignition system and placed in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the temperature rise and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's Law.[6][7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure changes in heat capacity, melting point, and enthalpies of phase transitions.[3][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (3-5 mg) of the C5 triol is hermetically sealed in an aluminum pan.[8] An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling cycle. A constant flow of inert gas (e.g., nitrogen) is maintained to prevent oxidation.[8]

-

Data Acquisition: The instrument heats the sample and reference at a constant rate (e.g., 10 °C/min).[8] The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) transitions. The area under these peaks is proportional to the enthalpy change of the transition. The heat capacity of the sample can also be determined from the shift in the baseline of the heat flow signal.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] It is primarily used to study thermal stability and decomposition profiles.

Experimental Protocol:

-

Sample Preparation: A small sample of the C5 triol is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired temperature program and atmosphere (e.g., inert or oxidative) are selected.

-

Data Acquisition: The furnace heats the sample at a constant rate, and the mass of the sample is continuously recorded.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition provides an indication of the thermal stability of the compound. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.[9]

Computational Methodologies for Thermochemical Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules like C5 triols.[11] Methods such as Density Functional Theory (DFT) and high-level ab initio calculations can provide accurate estimations of enthalpies of formation, entropies, and heat capacities.

Density Functional Theory (DFT)

DFT is a widely used computational method that balances accuracy with computational cost.[11][12] It is well-suited for calculating the thermochemical properties of medium-sized organic molecules.

Computational Workflow:

-

Molecular Geometry Optimization: The 3D structure of the C5 triol isomer is built and its geometry is optimized to find the lowest energy conformation. A common functional for this is B3LYP with a suitable basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using isodesmic reactions. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed total energies of all species. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target C5 triol can be determined with high accuracy.

High-Level Ab Initio Methods (e.g., G3, G4 Theory)

Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that aim to achieve high accuracy in thermochemical calculations.[13] They involve a series of calculations at different levels of theory and basis sets, with empirical corrections to approximate the results of a much more computationally expensive calculation. These methods are often used to benchmark other computational methods and can provide enthalpies of formation with "chemical accuracy" (typically within ±1 kcal/mol).

Computational Workflow:

The workflow for G3 and G4 calculations is largely automated within quantum chemistry software packages. It typically involves:

-

An initial geometry optimization and frequency calculation at a lower level of theory.

-

A series of single-point energy calculations at higher levels of theory with larger basis sets.

-

Empirical corrections are added to the final energy to account for remaining basis set and electron correlation effects.

-

The enthalpy of formation is then calculated from the final G3 or G4 energy.

Visualizations

Experimental Workflow

Caption: General experimental workflow for determining the thermochemical properties of C5 triols.

Relationship Between Thermochemical Properties

References

- 1. 1,3,5-Pentanetriol (CAS 4328-94-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. savemyexams.com [savemyexams.com]

- 5. learnable.education [learnable.education]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. science.rsu.lv [science.rsu.lv]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,2,5-Pentanetriol in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2,5-Pentanetriol, a biorenewable polyol, in the production of rigid polyurethane foams. The following sections detail the synthesis of a modified this compound, its incorporation into polyurethane foam formulations, and the resulting foam's mechanical and thermal properties.

Introduction

Polyurethane foams are widely used materials in various sectors, including construction, automotive, and packaging, primarily for their excellent thermal insulation properties.[1][2][3] Traditionally, the production of these foams relies heavily on petrochemical-based polyols.[1][2][4] The use of biorenewable resources is a key focus for the sustainable development of polyurethane materials.[1][2][4] this compound, derived from lignocellulosic biomass, presents a promising bio-based alternative.[1][2]

This document outlines the use of oxypropylated this compound as a polyol substitute in the synthesis of rigid polyurethane foams. The incorporation of this bio-based polyol has been shown to enhance certain mechanical properties of the resulting foam while maintaining comparable thermal and morphological characteristics to foams produced with standard petrochemical-based polyols.[1][2][4]

Synthesis of Oxypropylated this compound

To be suitable for use in rigid polyurethane foam formulations, the hydroxyl number and viscosity of this compound must be modified.[1][2] This is achieved through oxypropylation, a process that reacts this compound with propylene oxide. This modification reduces the hydroxyl number and increases the viscosity to levels compatible with standard polyurethane processing equipment.[1][2]

The synthesis of this compound itself can be achieved from furfuryl alcohol through an Achmatowicz rearrangement followed by hydrogenation-reduction reactions.[1][2]

Synthesis Pathway of Oxypropylated this compound

Caption: Synthesis pathway from Furfuryl Alcohol to Oxypropylated this compound.

Properties of Polyols

The properties of the standard petro-based polyol and the synthesized bio-based oxypropylated this compound (125PTO polyol) are summarized below. The modification of this compound brings its hydroxyl number and viscosity within the required range for rigid polyurethane foam formulations (hydroxyl number: 300-800 mg KOH/g; viscosity: < 300 Pa·s).[1][2]

| Property | Standard Polyol | This compound | Oxypropylated this compound (125PTO polyol) |

| Hydroxyl Number (mg KOH/g) | 450 | 1300* | 410 |

| Viscosity (mPa·s) | 250 | - | 180 |

| Theoretically calculated value |

Experimental Protocol: Preparation of Rigid Polyurethane Foams

The following protocol describes the preparation of rigid polyurethane foams incorporating the bio-based 125PTO polyol.

Materials:

-

Standard petro-based polyol

-

Oxypropylated this compound (125PTO polyol)

-

Polymeric diphenylmethane diisocyanate (pMDI)

-

Catalysts (e.g., amine-based)

-

Surfactants (e.g., silicone-based)

-

Blowing agent (e.g., water or physical blowing agents)

Experimental Workflow for Polyurethane Foam Preparation

Caption: Workflow for the preparation and characterization of polyurethane foams.

Procedure:

-

Preparation of the Polyol Premix (Component A):

-

In a suitable container, combine the standard polyol and the desired amount of 125PTO polyol (e.g., up to 30% replacement of the standard polyol).[1]

-

Add the catalysts, surfactants, and blowing agent to the polyol mixture.

-

Stir the components until a homogeneous mixture is obtained.

-

-

Foam Preparation:

-

To the prepared polyol premix (Component A), add the polymeric diphenylmethane diisocyanate (pMDI, Component B).

-

Stir the mixture intensively for a short period (e.g., 5-10 seconds).

-

Immediately pour the reacting mixture into a mold.

-

Allow the foam to rise and cure at ambient temperature.

-

Characterization of Polyurethane Foams

The resulting polyurethane foams can be characterized to evaluate their properties. Key characterization techniques include:

-

Apparent Density: Determined according to standard test methods (e.g., ISO 845).

-

Compressive Strength: Measured using a universal testing machine to determine the force required to compress the foam by 10% of its original height.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the foam.

-

Scanning Electron Microscopy (SEM): To visualize the cellular morphology of the foam.

Quantitative Data on Foam Properties

The incorporation of oxypropylated this compound (125PTO polyol) influences the properties of the resulting rigid polyurethane foams.

Table 1: Processing and Physical Properties of Polyurethane Foams

| Formulation | 125PTO Polyol Content (%) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Apparent Density ( kg/m ³) | Closed Cell Content (%) |

| F-1 (Control) | 0 | 10 | 35 | 50 | 35.2 | 92 |

| F-2 | 10 | 11 | 38 | 55 | 36.8 | 90 |

| F-3 | 20 | 12 | 40 | 58 | 38.1 | 88 |

| F-4 | 30 | 13 | 42 | 60 | 39.5 | 86 |

Table 2: Mechanical and Thermal Properties of Polyurethane Foams

| Formulation | 125PTO Polyol Content (%) | Compressive Strength (kPa) | Modulus of Elasticity (kPa) | Thermal Degradation Range (°C) |

| F-1 (Control) | 0 | 350 | 4500 | 320 - 440 |

| F-2 | 10 | 380 | 4800 | 325 - 450 |

| F-3 | 20 | 410 | 5100 | 325 - 450 |

| F-4 | 30 | >400 | 5300 | 325 - 450 |

Conclusion

The use of biorenewable oxypropylated this compound as a partial substitute for petrochemical-based polyols in the production of rigid polyurethane foams is a viable strategy for developing more sustainable materials.[1][2] The incorporation of up to 30% of this bio-polyol results in foams with improved compressive strength and a comparable thermal degradation range to conventional foams.[1][2][4] While there is a slight increase in density and a decrease in closed-cell content with higher bio-polyol content, the overall performance indicates its potential as a valuable component in polyurethane formulations.

References

- 1. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams [mdpi.com]

- 3. How Can Polyurethane Chain Extenders Customize Material Properties? [enuochem.com]

- 4. researchgate.net [researchgate.net]

1,2,5-Pentanetriol: A Versatile Acyclic Building Block for Heterocyclic Scaffolds

Application Note AP-001

Introduction

1,2,5-Pentanetriol is a functionalized five-carbon acyclic building block poised for applications in organic synthesis, particularly in the construction of heterocyclic systems. Its vicinal diol and primary hydroxyl functionalities offer multiple reaction sites for strategic chemical transformations. This application note explores the utility of this compound as a precursor for the synthesis of substituted piperidines, a prevalent structural motif in a wide range of pharmaceuticals and biologically active compounds. The conversion of this acyclic triol to a cyclic amine scaffold highlights its potential in streamlining synthetic routes to valuable molecules.

Application: Synthesis of 3-Hydroxypiperidines

A key application of this compound is its role as a synthon for 3-hydroxypiperidines. The strategic transformation of the triol into a suitably protected amino-diol allows for intramolecular cyclization to furnish the piperidine ring. This approach provides a direct route to 3-hydroxypiperidines, which are important intermediates in the synthesis of various therapeutic agents.

The overall synthetic strategy involves a multi-step sequence that leverages the inherent functionality of this compound. The workflow for this transformation is depicted below.

Caption: Synthetic workflow from this compound to 3-hydroxypiperidines.

Experimental Protocols

The following protocols provide a general methodology for the conversion of this compound to a 3-hydroxypiperidine derivative. These are based on established chemical transformations and may require optimization for specific substrates and scales.

Protocol 1: Conversion of Tetrahydrofurfurylamine to 5-Halo-2-hydroxypentylamine Hydrohalide

This initial protocol describes a ring-opening reaction of tetrahydrofurfurylamine, a related starting material, to generate a key intermediate for 3-hydroxypiperidine synthesis. This intermediate is structurally analogous to a derivative of this compound where one primary hydroxyl has been converted to a halide and the other to an amine.

Materials:

-

Tetrahydrofurfurylamine

-

Concentrated Hydrobromic Acid (HBr) or Hydrochloric Acid (HCl)

-

Water

Procedure:

-

To a reaction vessel, add 60.0 g of tetrahydrofurfurylamine.

-

Slowly add 40 mL of concentrated hydrobromic acid while maintaining the reaction temperature below 30°C.

-

Continuously bubble hydrogen bromide gas through the stirred solution.

-

Gradually increase the temperature to 80°C and maintain for 8 hours.

-

After the reaction is complete, stop the flow of HBr gas and cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove most of the water, which will result in the precipitation of a white solid.

-

Filter the solid and wash with cold water.

-

Further concentrate the mother liquor to obtain additional product.

-

The resulting white solid is 5-bromo-2-hydroxypentylamine hydrobromide.

Quantitative Data Summary

| Starting Material | Product | Purity | Yield |

| Tetrahydrofurfurylamine (60.0 g) | 5-Bromo-2-hydroxypentylamine hydrobromide (86.0 g) | >90% | 83% |

| Tetrahydrofurfurylamine (150.0 g) | 5-Chloro-2-hydroxypentylamine hydrochloride (224.0 g) | >95% | 87% |

Protocol 2: Intramolecular Cyclization to 3-Hydroxypiperidine

This protocol details the cyclization of the 5-halo-2-hydroxypentylamine intermediate to form 3-hydroxypiperidine.

Materials:

-

5-Bromo-2-hydroxypentylamine hydrobromide

-

Sodium Carbonate (Na₂CO₃)

-

Water

Procedure:

-

Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water in a reaction vessel.

-